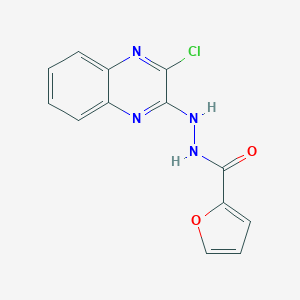
N'-(3-chloro-2-quinoxalinyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chloro-2-quinoxalinyl)-2-furohydrazide, commonly known as CQFH, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CQFH belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of CQFH is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, CQFH has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. CQFH has also been reported to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
CQFH has been shown to have diverse biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, CQFH has been reported to induce DNA damage and inhibit DNA repair mechanisms. CQFH has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, CQFH has been reported to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
CQFH has several advantages for lab experiments, such as its high purity and stability. CQFH can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, CQFH has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, CQFH has not been extensively studied in vivo, which limits its translational potential.
未来方向
There are several future directions for the research on CQFH. Firstly, further studies are needed to elucidate the mechanism of action of CQFH, especially in vivo. Secondly, the potential of CQFH as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored. Thirdly, the development of novel formulations and delivery systems for CQFH can improve its bioavailability and pharmacokinetics. Lastly, the synthesis of CQFH analogs with improved potency and selectivity can expand its therapeutic potential.
Conclusion:
In conclusion, CQFH is a synthetic compound that has potential therapeutic applications in various diseases. The synthesis of CQFH involves the reaction between 2-furoic acid hydrazide and 3-chloroquinoxaline-2-carboxylic acid chloride. CQFH has been extensively studied for its diverse biological activities, including its anti-cancer, anti-inflammatory, and antimicrobial properties. The mechanism of action of CQFH involves the modulation of various signaling pathways. CQFH has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on CQFH, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, the development of novel formulations and delivery systems, and the synthesis of analogs with improved potency and selectivity.
合成方法
The synthesis of CQFH involves the reaction between 2-furoic acid hydrazide and 3-chloroquinoxaline-2-carboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The yield of CQFH can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
CQFH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, CQFH has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. CQFH has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, CQFH has been shown to have antibacterial and antifungal activities against various pathogens.
属性
分子式 |
C13H9ClN4O2 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC 名称 |
N//'-(3-chloroquinoxalin-2-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H9ClN4O2/c14-11-12(16-9-5-2-1-4-8(9)15-11)17-18-13(19)10-6-3-7-20-10/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
APQQZYALJKESQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)C3=CC=CO3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)



